Tert-butyl 1h-indol-5-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 1h-indol-5-ylcarbamate and its derivatives involves complex chemical reactions, starting from readily available materials. For instance, a scalable synthesis method described by Wenjie Li et al. (2012) involves a one-pot, two-step telescoped sequence that includes a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the target product with high purity (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of tert-butyl 1h-indol-5-ylcarbamate derivatives has been the subject of detailed studies, including crystallographic analysis and density functional theory (DFT) optimization. Research by Li-xue Ma et al. (2023) on a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the physicochemical properties (Ma et al., 2023).
Chemical Reactions and Properties
Tert-butyl 1h-indol-5-ylcarbamate undergoes various chemical reactions, leading to the synthesis of a wide array of chemical derivatives. For example, P. Venkateswara Rao et al. (2013) reported the synthesis of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate, showcasing the compound's versatility in chemical synthesis (Rao et al., 2013).
Physical Properties Analysis
The physical properties, including the phase transitions and thermal behavior of tert-butyl 1h-indol-5-ylcarbamate derivatives, have been examined using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). J. Zeng et al. (2011) conducted a study on (S)-tert-butyl 1-phenylethylcarbamate, a related compound, to determine its molar heat capacities and investigate its solid-liquid phase transition (Zeng et al., 2011).
Chemical Properties Analysis
The chemical properties of tert-butyl 1h-indol-5-ylcarbamate are influenced by its functional groups, which contribute to its reactivity and interactions with other molecules. Studies on related compounds, such as those by Xavier Guinchard et al. (2005), have explored the behavior of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, highlighting their role as building blocks in organic synthesis and their transformation into N-(Boc)hydroxylamines (Guinchard et al., 2005).
Safety And Hazards
The safety information for Tert-butyl 1h-indol-5-ylcarbamate includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
tert-butyl N-(1H-indol-5-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVLKMYJBZYCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466557 | |
Record name | 5-N-Boc-amino-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1h-indol-5-ylcarbamate | |
CAS RN |
184031-16-1 | |
Record name | 5-N-Boc-amino-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 184031-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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